(3S,4S)-4-(2,2-Dimethylpropyl)pyrrolidine-3-carboxylic acid;hydrochloride
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Overview
Description
(3S,4S)-4-(2,2-Dimethylpropyl)pyrrolidine-3-carboxylic acid;hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its unique properties. It is a derivative of pyrrolidine and is commonly used in the synthesis of various compounds.
Mechanism of Action
The exact mechanism of action of ((3S,4S)-4-(2,2-Dimethylpropyl)pyrrolidine-3-carboxylic acid;hydrochloride)-4-(2,2-Dimethylpropyl)pyrrolidine-3-carboxylic acid;hydrochloride is not fully understood. However, it is believed to act as an agonist for the GABA receptor, which plays a crucial role in the regulation of neuronal activity. This leads to a decrease in the excitability of neurons, resulting in the observed anti-inflammatory, analgesic, and anticonvulsant effects.
Biochemical and Physiological Effects:
Studies have shown that (this compound)-4-(2,2-Dimethylpropyl)pyrrolidine-3-carboxylic acid;hydrochloride can reduce inflammation and pain in animal models. It has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. In addition, it has been found to have a low toxicity profile, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the main advantages of ((3S,4S)-4-(2,2-Dimethylpropyl)pyrrolidine-3-carboxylic acid;hydrochloride)-4-(2,2-Dimethylpropyl)pyrrolidine-3-carboxylic acid;hydrochloride is its ability to act as a chiral auxiliary in asymmetric synthesis. This allows for the production of enantiomerically pure compounds, which is essential in the production of many pharmaceuticals. However, one limitation is that the synthesis method can be challenging and requires the use of specialized equipment and expertise.
Future Directions
There are several future directions for the study of ((3S,4S)-4-(2,2-Dimethylpropyl)pyrrolidine-3-carboxylic acid;hydrochloride)-4-(2,2-Dimethylpropyl)pyrrolidine-3-carboxylic acid;hydrochloride. One potential application is in the development of new analgesics and anti-inflammatory drugs. It may also be useful in the treatment of epilepsy and other neurological disorders. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesis Methods
((3S,4S)-4-(2,2-Dimethylpropyl)pyrrolidine-3-carboxylic acid;hydrochloride)-4-(2,2-Dimethylpropyl)pyrrolidine-3-carboxylic acid;hydrochloride is synthesized by reacting pyrrolidine with 2,2-dimethylpropylamine in the presence of a catalyst. The resulting compound is then treated with hydrochloric acid to obtain the final product. The purity of the compound can be improved through recrystallization.
Scientific Research Applications
((3S,4S)-4-(2,2-Dimethylpropyl)pyrrolidine-3-carboxylic acid;hydrochloride)-4-(2,2-Dimethylpropyl)pyrrolidine-3-carboxylic acid;hydrochloride has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It can also act as a chiral auxiliary in asymmetric synthesis, making it a valuable tool in the production of pharmaceuticals.
properties
IUPAC Name |
(3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,3)4-7-5-11-6-8(7)9(12)13;/h7-8,11H,4-6H2,1-3H3,(H,12,13);1H/t7-,8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGBXGJITOANJL-SCLLHFNJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CNCC1C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@@H]1CNC[C@H]1C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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